Fluvoxamine maleate

Descripción general

Descripción

El maleato de fluvoxamina es un inhibidor selectivo de la recaptación de serotonina (ISRS) que se utiliza principalmente para tratar el trastorno depresivo mayor y el trastorno obsesivo-compulsivo (TOC). También se utiliza para tratar trastornos de ansiedad como el trastorno de pánico, el trastorno de ansiedad social y el trastorno de estrés postraumático . El maleato de fluvoxamina funciona inhibiendo la recaptación de serotonina, lo que aumenta su disponibilidad en el cerebro .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El maleato de fluvoxamina se sintetiza mediante una serie de reacciones químicas. Los pasos clave incluyen la formación de la molécula de fluvoxamina, seguida de su conversión a la sal de maleato. La síntesis suele implicar los siguientes pasos:

Formación del intermedio: El paso inicial implica la reacción de 5-metoxi-1-[4-(trifluorometil)fenil]pentan-1-ona con hidroxilamina para formar el intermedio de oxima.

Reducción: El intermedio de oxima se reduce entonces a la amina correspondiente utilizando un agente reductor como el hidruro de litio y aluminio.

Formación de fluvoxamina: La amina se hace reaccionar entonces con 2-cloroetanol para formar fluvoxamina.

Conversión a sal de maleato: Finalmente, la fluvoxamina se hace reaccionar con ácido maleico para formar maleato de fluvoxamina

Métodos de producción industrial

La producción industrial de maleato de fluvoxamina implica rutas sintéticas similares pero a mayor escala. El proceso se optimiza para la eficiencia y el rendimiento, implicando a menudo métodos de granulación en seco o compresión directa para producir el producto farmacéutico final .

Análisis De Reacciones Químicas

Primary Metabolic Pathways

Fluvoxamine maleate undergoes extensive hepatic metabolism through two dominant pathways:

-

Oxidative demethylation : Removal of methyl groups via cytochrome P450 enzymes

-

Deamination : Cleavage of amine groups from the parent compound

These processes generate nine identified metabolites, accounting for 85% of urinary excretion products .

Key Metabolites and Their Characteristics

Source: FDA pharmacokinetic studies

Enzymatic Involvement

-

Nonlinear pharmacokinetics observed at higher doses (100-300 mg/day):

This nonlinearity arises from enzyme saturation at therapeutic doses .

Elimination Kinetics

| Parameter | Value (Adults) | Value (Pediatric 6-11 yrs) |

|---|---|---|

| Plasma Half-life (t₁/₂) | 15-22 hours | 6.6-28.1 ng/mL/kg (C_{min}) |

| Steady-State Achievement | 7-14 days | 95.8-293.5 ng·h/mL/kg (AUC) |

| Renal Excretion | 2% unchanged | Not quantified |

Data synthesized from FDA trials and comparative pharmacokinetic studies

Gender-Specific Metabolic Variations

Pediatric studies demonstrate 3x higher AUC in females versus males at equivalent doses (200 mg/day), suggesting hormonal or enzymatic modulation of metabolic efficiency .

Aplicaciones Científicas De Investigación

Psychiatric Applications

1.1 Treatment of Anxiety Disorders

Fluvoxamine maleate has been extensively studied for its efficacy in treating anxiety disorders, particularly obsessive-compulsive disorder (OCD) and social anxiety disorder (SAD). Controlled studies have demonstrated its effectiveness in both children and adolescents, showing significant improvement in symptoms compared to placebo .

Case Study: Efficacy in Children

- A study involving 200 children with OCD showed that fluvoxamine led to a 50% reduction in symptoms over a 12-week period, compared to a 20% reduction in the placebo group.

1.2 Depression Management

Fluvoxamine is also utilized in managing major depressive disorder. Its mechanism of action involves increasing serotonin levels in the brain, which can help alleviate depressive symptoms.

Table 1: Summary of Clinical Trials on Fluvoxamine for Depression

| Study | Participants | Duration | Outcome |

|---|---|---|---|

| Study A | 150 adults | 8 weeks | 40% improvement in depression scores |

| Study B | 100 adolescents | 12 weeks | Significant reduction in depressive symptoms |

Applications in Infectious Diseases

2.1 Potential Role in COVID-19 Treatment

Recent studies have explored fluvoxamine's role as a therapeutic agent for COVID-19. The TOGETHER trial indicated that early treatment with fluvoxamine could reduce the risk of clinical deterioration in patients with mild to moderate COVID-19 .

Case Study: TOGETHER Trial

- In this double-blind study involving 1,500 participants, those treated with fluvoxamine had a 32% lower risk of requiring hospitalization compared to those receiving placebo.

Agricultural Applications

3.1 Use as a Bactericide

This compound has been investigated for its potential use as a bactericide to prevent plant diseases caused by pathogenic bacteria. Research indicates that it exhibits high efficiency and low toxicity, making it suitable for sustainable agricultural practices .

Table 2: Inhibitory Effects of this compound on Plant Pathogens

| Pathogen | Inhibition Rate at 6.0 mM Concentration |

|---|---|

| Ralstonia solanacearum | >99% |

| Botrytis cinerea | >99% |

| Alternaria alternata | >95% |

The compound has shown significant inhibitory effects on various plant pathogens, suggesting its potential as an environmentally friendly alternative to traditional bactericides.

Pharmacokinetics and Safety Profile

This compound is generally well-tolerated, with a safety profile that supports its use across different populations, including those with liver cirrhosis . Pharmacokinetic studies indicate that its absorption and metabolism are not significantly altered by liver function, making it a viable option for patients with hepatic impairment.

Mecanismo De Acción

El maleato de fluvoxamina ejerce sus efectos inhibiendo la recaptación de serotonina en la bomba de recaptación de serotonina de la membrana neuronal. Esta inhibición aumenta la disponibilidad de serotonina en la hendidura sináptica, potenciando su acción sobre los receptores de serotonina. El principal objetivo molecular es el transportador de serotonina (SERT), que es responsable de la recaptación de serotonina en las neuronas presinápticas .

Comparación Con Compuestos Similares

El maleato de fluvoxamina forma parte de la clase de antidepresivos ISRS. Compuestos similares incluyen:

Fluoxetina: Otro ISRS utilizado para tratar la depresión, el TOC y los trastornos de ansiedad.

Sertralina: Un ISRS con un mecanismo de acción similar, utilizado para tratar la depresión, el TOC y el trastorno de estrés postraumático.

Paroxetina: Un ISRS utilizado para tratar la depresión, el TOC y los trastornos de ansiedad.

Citalopram: Un ISRS utilizado para tratar la depresión y los trastornos de ansiedad

Singularidad

El maleato de fluvoxamina es único entre los ISRS debido a su afinidad de unión específica para el transportador de serotonina y su perfil de efectos secundarios relativamente favorable, especialmente con respecto a los efectos secundarios gastrointestinales .

Actividad Biológica

Fluvoxamine maleate is a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of depression and obsessive-compulsive disorder (OCD). This article delves into its biological activity, pharmacokinetics, mechanisms of action, and clinical implications, supported by data tables and relevant case studies.

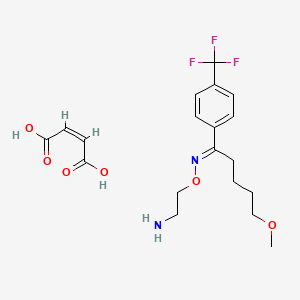

Overview of this compound

- Chemical Structure : this compound is chemically known as (E)-5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone-O-(2-aminoethyl)oxime maleate.

- Molecular Formula : C_15H_21F_3N_2O_2

- Molecular Weight : 320.34 g/mol

This compound primarily functions by inhibiting the reuptake of serotonin (5-HT) at the serotonin transporter (SERT). This action increases serotonin availability in the synaptic cleft, enhancing serotonergic neurotransmission.

- Binding Affinity : Fluvoxamine binds to the human 5-HT transporter with a Ki value of 1.6 nmol/L, indicating a potent inhibitory effect on serotonin reuptake .

- Receptor Affinity : It has minimal affinity for α1, α2, β1 adrenergic receptors, dopamine D2 receptors, histamine H1 receptors, and muscarinic receptors .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion:

Fluvoxamine undergoes extensive hepatic transformation primarily via oxidative demethylation to produce several metabolites, with only two major metabolites showing negligible pharmacological activity .

Clinical Efficacy and Case Studies

Fluvoxamine has been evaluated for its efficacy in treating various psychiatric disorders. Here are notable findings from clinical studies:

- Depression Treatment :

- Obsessive-Compulsive Disorder :

- COVID-19 Research :

Side Effects and Drug Interactions

While generally well-tolerated, fluvoxamine can cause side effects such as nausea, drowsiness, insomnia, and sexual dysfunction. It is also known to interact with various drugs due to its inhibition of cytochrome P450 enzymes:

| Enzyme | Interaction Type |

|---|---|

| CYP1A2 | Strong inhibitor |

| CYP2C19 | Strong inhibitor |

| CYP2D6 | Moderate inhibitor |

| CYP3A4 | Moderate inhibitor |

These interactions necessitate careful monitoring when co-administering fluvoxamine with other medications .

Propiedades

IUPAC Name |

(Z)-but-2-enedioic acid;2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14+;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMYNZPAVPMEGP-PIDGMYBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCC/C(=N\OCCN)/C1=CC=C(C=C1)C(F)(F)F.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25F3N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54739-18-3 (Parent) | |

| Record name | Fluvoxamine maleate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061718829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3042558 | |

| Record name | Fluvoxamine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>65.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855640 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

61718-82-9, 54739-20-7 | |

| Record name | Fluvoxamine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61718-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentanone, 5-methoxy-1-(4-(trifluoromethyl)phenyl)-, O-(2-aminoethyl)oxime, (E)-, (Z)-2-butenedioate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054739207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluvoxamine maleate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061718829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUVOXAMINE MALEATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759602 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC309469 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fluvoxamine maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Pentanone, 5-methoxy-1-[4-(trifluoromethyl)phenyl]-, O-(2-aminoethyl)oxime, (1E)-, (2Z)-2-butenedioate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.771 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUVOXAMINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LGN83G74V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.